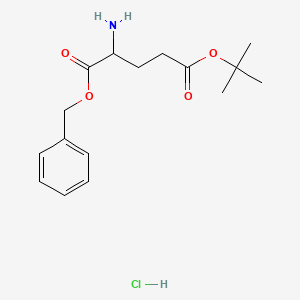

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride

Description

1-O-Benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate hydrochloride (CAS 105590-97-4) is a protected L-glutamic acid derivative. Its molecular formula is C₁₆H₂₄ClNO₄ (MW 329.82), featuring a benzyl ester at the 1-O position and a tert-butyl ester at the 5-O position . This compound is widely used as an intermediate in peptide synthesis and pharmaceutical research, where selective deprotection of ester groups (e.g., via hydrogenolysis for benzyl or acidolysis for tert-butyl) enables controlled modifications .

Properties

IUPAC Name |

1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCDXXIAXZLMQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Protection of the amino group The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

- Formation of the pentanedioate backbone The protected amino acid is then coupled with a benzyl and tert-butyl group to form the desired pentanedioate structure.

- Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo several chemical reactions:

- Oxidation: Oxidation of the compound forms corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution: The amino group can participate in substitution reactions with various electrophiles. Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Analytical Techniques

Analytical techniques are essential for characterizing the compound’s purity and structural integrity:

- Chiral HPLC: Used to confirm enantiomeric purity using chiral stationary phases and UV detection.

- NMR spectroscopy: H and C NMR are used to verify tert-butyl (δ 1.4 ppm, singlet) and methyl ester (δ 3.6 ppm, singlet) groups.

- Mass spectrometry (MS): High-resolution ESI-MS is used to validate molecular weight.

Data Tables

Data for (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride:

| Property | Value |

|---|---|

| CAS No. | 105590-97-4 |

| Product Name | (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride |

| Molecular Weight | 329.8 |

| IUPAC Name | 5-O-benzyl 1-O--tert-butyl (2S)-2-aminopentanedioate;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1 |

| SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl |

| PubChem Compound | 56777356 |

| Last Modified | Aug 15 2023 |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups (benzyl and tert-butyl) and a primary amine. These functional groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | Glutamic acid (free carboxylic acids), benzyl alcohol, tert-butanol, NH₃⁺Cl⁻ |

| Basic Hydrolysis | NaOH (aq), heat | Sodium glutamate, benzyl alcohol, tert-butanol, NH₃ |

The tert-butyl ester is more labile under acidic conditions, while the benzyl ester typically requires catalytic hydrogenation for cleavage .

Deprotection Reactions

Deprotection of the amino group and ester functionalities is critical in synthetic applications:

| Functional Group | Deprotection Method | Outcome |

|---|---|---|

| Benzyl Ester | H₂/Pd-C | Free carboxylic acid, toluene byproduct |

| tert-Butyl Ester | Trifluoroacetic acid (TFA) | Free carboxylic acid, isobutylene byproduct |

| Amine Protection | Boc removal (TFA or HCl/dioxane) | Free amine, CO₂ byproduct |

These reactions are foundational in peptide synthesis, enabling sequential modification of glutamic acid derivatives .

Oxidation and Reduction

The amine and ester groups influence redox behavior:

Oxidation

-

Amine Oxidation : Tertiary amines are generally resistant to oxidation, but primary amines (if deprotected) may form imines or nitro compounds under strong oxidizing agents like KMnO₄ .

-

Ester Oxidation : No direct oxidation of esters is typical, but adjacent α-hydrogens (if present) may undergo oxidation to ketones.

Reduction

-

Ester Reduction : LiAlH₄ reduces esters to primary alcohols. For example, the benzyl ester could yield benzyl alcohol .

Substitution and Coupling Reactions

The amine group can participate in nucleophilic substitution or coupling:

| Reaction | Reagents | Application |

|---|---|---|

| Amide Formation | DCC, HOBt, carboxylic acid | Peptide bond synthesis |

| Schiff Base Formation | Aldehydes/ketones | Intermediate in heterocyclic synthesis |

Thermal Stability and Decomposition

Under high temperatures (>150°C), the compound may undergo:

-

Decarboxylation : Loss of CO₂ from the glutamic acid backbone.

-

Ester Pyrolysis : Degradation of tert-butyl or benzyl esters to alkenes (e.g., isobutylene from tert-butyl groups).

Key Research Gaps

While the compound’s structural analogs (e.g., benzyl-protected amino acids) are well-studied, specific reactivity data for 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate hydrochloride remains sparse in accessible literature. Further experimental studies are required to elucidate:

-

Kinetics of hydrolysis under varying pH and temperature.

-

Catalytic pathways for selective deprotection.

-

Biological interactions leveraging its chiral center.

Scientific Research Applications

The compound (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, also known by its CAS number 105590-97-4, is a derivative of L-glutamic acid with applications in scientific research, organic synthesis, and medicinal chemistry.

Scientific Research Applications

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:

- Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing complex molecules.

- Biology It is used in studying enzyme mechanisms and protein-ligand interactions.

- Industry It is used in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals. Amino acids and their derivatives, like this compound, are used as ergogenic supplements, influencing anabolic hormone secretion .

Synthesis and Production

The synthesis of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride typically involves protecting the amino and carboxyl groups of L-glutamic acid. The tert-butyl group protects the carboxyl group, while the benzyl group protects the amino group. The synthesis may involve esterification, amidation, and deprotection reactions, using reagents like tert-butyl alcohol, benzyl chloride, and hydrochloric acid. Industrial production involves large-scale synthesis using automated reactors and continuous flow processes, optimized for high yield and purity. Advanced purification techniques like chromatography and crystallization are essential.

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is studied for its role in various biological pathways.

- Molecular Formula:

- Molecular Weight: 329.82 g/mol

- Solubility: Moderately soluble in water (approximately 0.211 mg/ml)

- Log P: Moderate lipophilicity, with values ranging from 2.07 to 2.83

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

Key Observations:

- Substituent Effects :

- Stereochemistry :

Physicochemical and Pharmacokinetic Properties

Key Observations:

Q & A

Q. What are the key challenges in synthesizing 1-O-benzyl 5-O-tert-butyl 2-aminopentanedioate; hydrochloride, and how can they be methodologically addressed?

Synthesis challenges include protecting group compatibility (e.g., benzyl and tert-butyl groups), stereochemical control, and avoiding side reactions like hydrolysis. Methodological solutions:

- Use orthogonal protecting groups (e.g., benzyl for carboxylate and tert-butyl for amine) to minimize interference during deprotection steps .

- Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) to prevent premature cleavage of acid-labile tert-butyl groups .

- Employ spectroscopic monitoring (e.g., LC-MS, NMR) to track intermediate formation and purity .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity .

- Spectroscopic analysis : Confirm stereochemistry via H/C NMR (e.g., coupling constants for chiral centers) and FT-IR for functional groups (e.g., ester C=O stretch at ~1740 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] at 338.4 Da) .

Q. What experimental strategies are recommended for optimizing reaction yields during synthesis?

- Factorial design : Vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Expose the compound to buffers (pH 1–12) at 25–60°C and quantify degradation products via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and moisture sensitivity .

- Mechanistic insights : Use DFT calculations to model hydrolysis pathways of benzyl/tert-butyl groups .

Q. What methodologies are suitable for studying the compound’s role in amino acid conjugation or peptide synthesis?

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition) .

- Structural-activity modeling : Apply QSAR to correlate substituent effects (e.g., benzyl vs. tert-butyl) with activity trends .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a theoretical framework for drug design or enzyme studies?

Q. What experimental designs are recommended for studying its metabolic pathways in vitro?

- Isotope tracing : Use C-labeled compound in hepatocyte assays to track metabolic products via scintillation counting .

- LC-HRMS : Identify phase I/II metabolites (e.g., glucuronidation, sulfation) using high-resolution mass spectrometry .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purification outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.